molecular formula C17H23NOS B2796621 N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide CAS No. 2097893-23-5

N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide

Cat. No.: B2796621
CAS No.: 2097893-23-5
M. Wt: 289.44
InChI Key: BIIGHYODBOSJTN-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide (CAS 2175979-10-7) is a synthetic organic compound with a molecular formula of C17H23NO3S and a molecular weight of 321.43 g/mol . This proprietary propanamide derivative features a distinctive molecular architecture comprising a 4-methylidenecyclohexyl group linked via an amide bond to a propanamide chain that terminates in a 4-(methylsulfanyl)phenyl ring system . The compound's structure incorporates both aliphatic and aromatic components with a centrally positioned sulfanyl ether functional group, presenting multiple sites for chemical modification and interaction with biological systems. The methylsulfanyl moiety in particular represents a key functional group that may undergo metabolic transformations in experimental models, potentially influencing the compound's research applications . Researchers can utilize this chemical as a molecular scaffold in medicinal chemistry programs, particularly in the development and optimization of compounds targeting various therapeutic areas. The compound is supplied exclusively for research purposes with documented purity and stability data. All products are intended for laboratory research use only and are strictly not approved for human consumption, diagnostic, therapeutic, or veterinary applications . Researchers should consult the material safety data sheet prior to use and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-3-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-13-3-8-15(9-4-13)18-17(19)12-7-14-5-10-16(20-2)11-6-14/h5-6,10-11,15H,1,3-4,7-9,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIGHYODBOSJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide, with the CAS number 2097893-23-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C17H23NOS
  • Molecular Weight : 289.4356 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to diverse biological effects such as anti-inflammatory and anticancer activities.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
  • Receptor Modulation : By binding to certain receptors, it may alter signal transduction pathways associated with pain and inflammation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • In Vitro Study on Cancer Cells
    • Objective : To assess the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Findings : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
    • : This suggests that the compound has potential as a chemotherapeutic agent.
  • Inflammation Model
    • Objective : Evaluate the anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages.
    • Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups.
    • : These results support further exploration of the compound for inflammatory conditions.

Data Summary Table

PropertyValue
Molecular FormulaC17H23NOS
Molecular Weight289.4356 g/mol
CAS Number2097893-23-5
Anticancer IC50 (MCF-7)~25 µM
Cytokine Reduction (TNF-alpha)Significant

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations
Compound Name (CAS) Key Substituents Molecular Formula Notable Features
Target Compound (2097888-02-1) 4-methylidenecyclohexyl, 4-(methylsulfanyl)phenyl C₁₆H₂₀ClNO Rigid cyclohexylidene group; methylsulfanyl enhances lipophilicity
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (732253-21-3) 4-chlorophenylsulfanyl, sulfamoylphenyl C₂₃H₂₃ClN₂O₃S₂ Sulfamoyl group increases polarity; chlorophenyl adds electronegativity
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (61086-18-8) Piperidinyl, methoxymethyl C₁₆H₂₄N₂O₂ Piperidine introduces basicity; methoxy enhances solubility
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide Chloro-trifluoromethylphenyl C₁₂H₁₃ClF₃NO Trifluoromethyl group boosts metabolic stability and electronegativity
Sulfamethoxazole derivative (Compound 7, ) Methylisoxazolyl, sulfonamide Not specified Sulfonamide moiety typical in antibacterial agents; distinct from methylsulfanyl

Q & A

Basic: What are the optimal synthetic routes for N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide, and how can reaction yields be improved?

Methodological Answer:
Synthesis of this compound likely involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps may include:

  • Coupling agents : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates for amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactant solubility and reaction efficiency .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity, while recrystallization may improve crystalline yield .
  • Yield optimization : Control reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of nucleophile) to minimize side reactions .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methylidene cyclohexyl protons at δ ~5.5 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D molecular geometry (e.g., torsion angles of the propanamide chain) and validates stereochemistry .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at λmax ~254 nm .

Basic: How do the functional groups in this compound influence its chemical reactivity?

Methodological Answer:

  • Methylidene cyclohexyl group : Susceptible to electrophilic additions (e.g., hydrogenation or epoxidation) due to alkene reactivity .
  • Methylsulfanyl phenyl group : Participates in oxidation reactions (e.g., to sulfoxide/sulfone derivatives) under controlled conditions .
  • Propanamide backbone : Hydrolysis under acidic/basic conditions yields carboxylic acid and amine intermediates; stability tests in pH 1–12 buffers are recommended .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking simulations : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes or receptors). Focus on the methylsulfanyl group’s hydrophobic interactions .
  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/lipid bilayers) to assess membrane permeability .

Advanced: What experimental strategies are recommended for evaluating its pharmacological potential?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
  • ADME profiling :
    • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
    • Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., concentration, pH) causing discrepancies .
  • Reproducibility checks : Validate assays across independent labs with standardized protocols (e.g., OECD guidelines) .
  • Meta-analysis : Compare data with structural analogs (e.g., sulfone vs. sulfanyl derivatives) to identify SAR trends .

Advanced: What methodologies enable comparative studies with structurally related analogs?

Methodological Answer:

  • SAR libraries : Synthesize analogs by modifying the methylsulfanyl group (e.g., replace with methoxy or nitro groups) and test bioactivity .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to compare binding enthalpies of analogs with target proteins .
  • Crystallographic overlay : Superimpose X-ray structures of analogs to identify conserved binding motifs .

Advanced: How can reaction path search methods accelerate the discovery of novel derivatives?

Methodological Answer:

  • Quantum-based pathfinding : Implement the AFIR (Artificial Force-Induced Reaction) method to explore feasible reaction pathways (e.g., cycloadditions or rearrangements) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in functionalization reactions .
  • High-throughput screening : Use automated platforms to test 100+ conditions (solvent, catalyst, temperature) in parallel .

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